(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group and a chloro-substituted thiazole ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-chloro-2-aminothiazole with a suitable α-bromo acid derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the α-bromo acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, solvent, and catalyst selection, are crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of the corresponding thiazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrothiazole derivatives, while substitution of the chloro group with an amine can produce aminothiazole derivatives.
Scientific Research Applications
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structural features are leveraged to design novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may inhibit the activity of certain enzymes or receptors by forming stable complexes, thereby modulating biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar propanoic acid moiety but differ in the heterocyclic ring structure.
1,3,5-triazine aminobenzoic acid derivatives: These compounds have a triazine ring instead of a thiazole ring and exhibit different biological activities.
Uniqueness
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1 |
InChI Key |
KMXMYFJSEFCQNU-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(SC(=N1)[C@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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